Bilirubin ditaurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

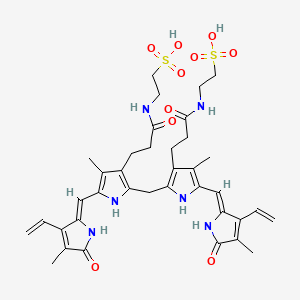

Bilirubin ditaurine, also known as this compound, is a useful research compound. Its molecular formula is C37H46N6O10S2 and its molecular weight is 798.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to Bilirubin Ditaurine

This compound, a synthetic conjugate of bilirubin, has garnered attention for its potential applications in various scientific and medical fields. This compound is characterized by its water solubility and antioxidant properties, making it a candidate for therapeutic interventions in conditions related to oxidative stress and inflammation. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Mechanism of Action

This compound is formed by the conjugation of bilirubin with taurine, enhancing its solubility and bioavailability. It exhibits significant antioxidant activity, particularly in preventing lipid peroxidation. Research indicates that this compound can scavenge peroxyl radicals effectively, which is crucial in mitigating oxidative damage in biological systems .

Antioxidant Activity

- Radical Scavenging : this compound traps peroxyl radicals, demonstrating a protective role against oxidative stress.

- Lipid Protection : It prevents the oxidation of phosphatidylcholine, a major component of cell membranes, thereby maintaining cellular integrity .

Hepatobiliary Disorders

This compound has been studied for its effects on biliary secretion. In animal models, it has been shown to alter the secretion dynamics of biliary lipids and proteins. A study involving Sprague-Dawley rats demonstrated that while biliary bile acid secretion remained unchanged, the secretion of cholesterol and phospholipids was significantly decreased upon infusion of this compound .

| Parameter | Control Group | This compound Group | Percentage Change |

|---|---|---|---|

| Biliary Cholesterol Secretion | Baseline | Decreased | -57.3% |

| Biliary Phospholipid Secretion | Baseline | Decreased | -48.7% |

| Biliary Immunoglobulin A Secretion | Baseline | Decreased | -44.8% |

Neuroprotection

This compound's neuroprotective properties have been explored in models of hyperbilirubinemia. In neonatal mice exposed to unconjugated bilirubin, pre-treatment with taurine (and by extension this compound) showed a reduction in neuronal apoptosis . This suggests potential applications in treating neonatal jaundice and associated neurological damage.

Inflammatory Conditions

The anti-inflammatory properties of this compound are also significant. Studies indicate that lower serum bilirubin levels correlate with increased inflammatory markers in conditions such as Takayasu arteritis . The modulation of inflammatory responses through bilirubin derivatives could pave the way for new therapeutic strategies.

Case Study 1: Neuroprotection in Neonatal Jaundice

In a controlled study involving hyperbilirubinemic neonatal mice, administration of this compound significantly reduced markers of neuronal damage compared to untreated controls. The study highlighted the compound's ability to maintain calcium homeostasis and inhibit pro-apoptotic pathways .

Case Study 2: Hepatobiliary Function

Another investigation examined the effects of this compound on biliary function in pigs subjected to induced cholestasis. Results indicated that while biliary phospholipid secretion was markedly inhibited, no canalicular membrane damage occurred, suggesting a safer profile compared to unconjugated bilirubin overload .

Eigenschaften

CAS-Nummer |

89771-93-7 |

|---|---|

Molekularformel |

C37H46N6O10S2 |

Molekulargewicht |

798.9 g/mol |

IUPAC-Name |

2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C37H46N6O10S2/c1-7-24-22(5)36(46)42-30(24)17-28-20(3)26(9-11-34(44)38-13-15-54(48,49)50)32(40-28)19-33-27(10-12-35(45)39-14-16-55(51,52)53)21(4)29(41-33)18-31-25(8-2)23(6)37(47)43-31/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,46)(H,43,47)(H,48,49,50)(H,51,52,53)/b30-17-,31-18- |

InChI-Schlüssel |

BXTIMASCUMQAFQ-VYTBREFCSA-N |

SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)O)C=C4C(=C(C(=O)N4)C)C=C |

Isomerische SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)/C=C/3\NC(=O)C(=C3C=C)C)C)CCC(=O)NCCS(=O)(=O)O)/C=C/4\NC(=O)C(=C4C=C)C |

Kanonische SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)O)C=C4C(=C(C(=O)N4)C)C=C |

Verwandte CAS-Nummern |

68683-34-1 (di-hydrochloride salt) |

Synonyme |

ilirubin ditaurate bilirubin ditaurine bilirubin ditaurine, disodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.